

Application Notes: 5-benzyl-1H-pyrrole-2-carbaldehyde in Organic Synthesis

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Compound of Interest

Compound Name: 5-benzyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B2392973

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Introduction

5-benzyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the field of organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde group and a modifiable pyrrole core with a benzyl substituent, makes it an ideal precursor for constructing complex molecular architectures. Pyrrole and its derivatives are integral components of numerous natural products, pharmaceuticals, and advanced materials.^{[1][2][3][4]} The aldehyde functionality allows for a wide range of transformations, including condensations, oxidations, and reductions, while the pyrrole ring itself can participate in various coupling and substitution reactions. This combination of reactive sites enables the synthesis of diverse compound libraries for drug discovery and development.^{[3][5]}

Key Applications

The primary applications of **5-benzyl-1H-pyrrole-2-carbaldehyde** and its analogs in organic synthesis include:

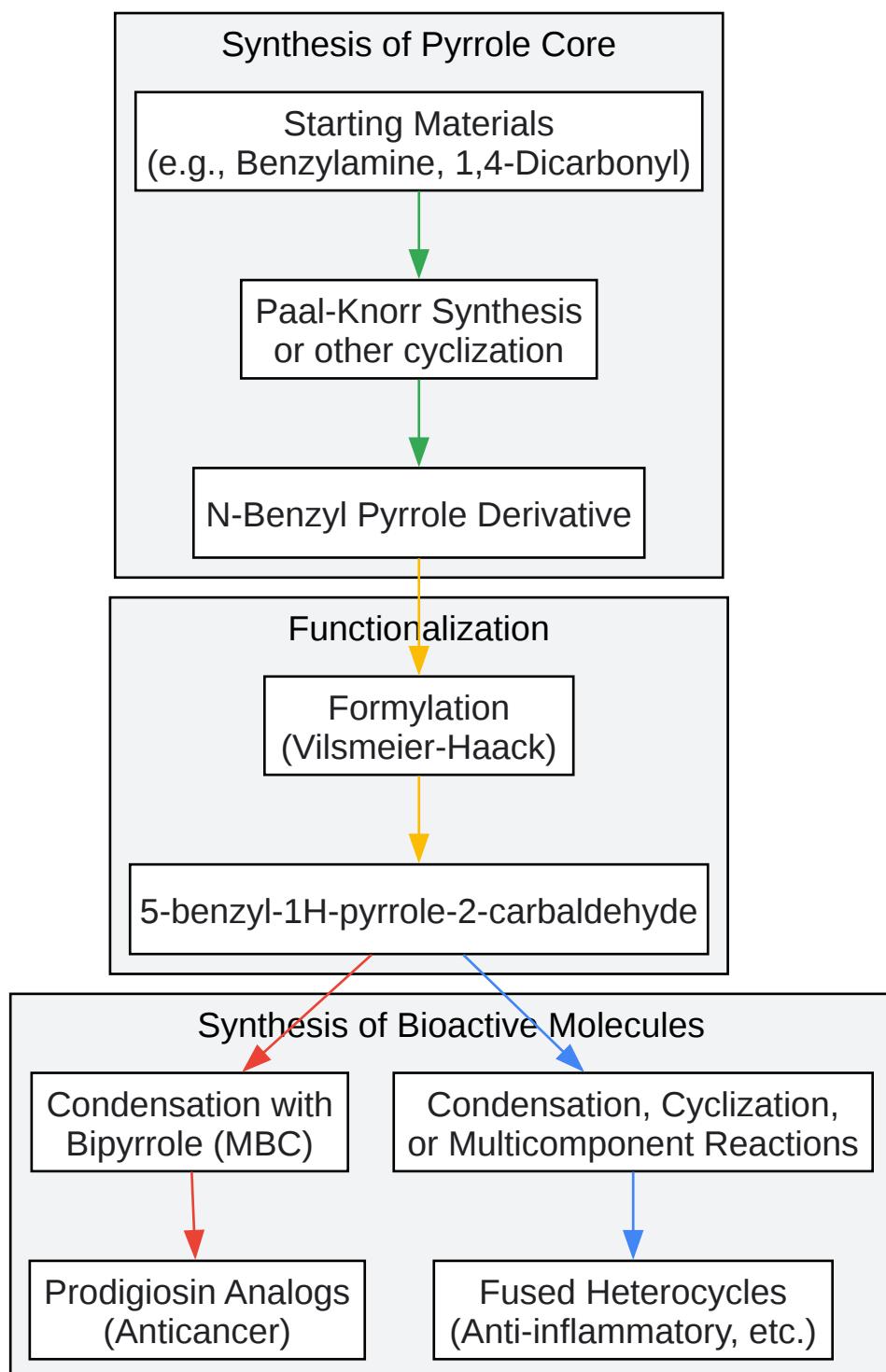
- Synthesis of Prodiginine Alkaloids: This class of tripyrrolic red pigments, including prodigiosin, is known for a wide range of biological activities such as anticancer, antimalarial, and immunosuppressive effects.^[6] **5-benzyl-1H-pyrrole-2-carbaldehyde** serves as a key precursor for the "C-ring" of the prodiginine scaffold. The synthesis typically involves an acid-

catalyzed condensation with a 2,2'-bipyrrole derivative, such as 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), to form the characteristic tripyrrolic core.[7][8][9]

- **Development of Anticancer Agents:** Pyrrole-based structures are found in numerous compounds with potent antiproliferative activity. Analogs derived from substituted benzyl-pyrrole carbaldehydes have been investigated as potential topoisomerase II inhibitors, a class of drugs that interfere with DNA replication in cancer cells.[10]
- **Creation of Anti-inflammatory and Analgesic Drugs:** The pyrrole scaffold is present in well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac.[3] Synthetic strategies utilizing pyrrole carbaldehydes allow for the development of novel derivatives with potential analgesic and anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[3][11]
- **Formation of Fused Heterocyclic Systems:** The reactivity of the aldehyde group is exploited in multicomponent reactions to construct medicinally important fused heterocycles, such as pyrroloquinolines and pyrrolo-phenanthridines, which are scaffolds present in various bioactive natural products.[12]

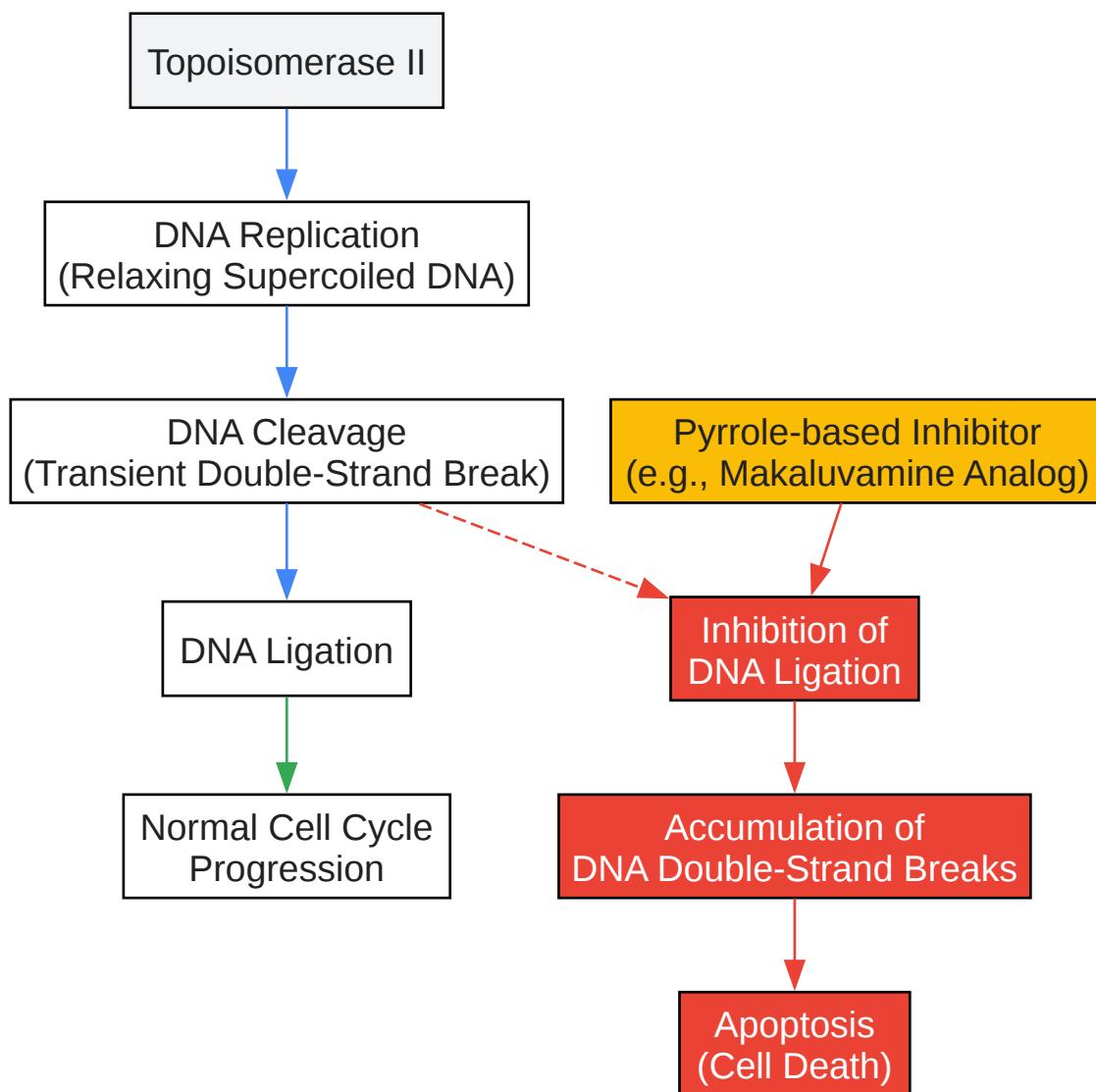
Synthetic Workflows and Pathways

The versatility of **5-benzyl-1H-pyrrole-2-carbaldehyde** allows for its incorporation into various synthetic routes. A general workflow often involves the initial synthesis of the substituted pyrrole, followed by its elaboration into more complex target molecules.

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Caption: General synthetic workflow using **5-benzyl-1H-pyrrole-2-carbaldehyde**.

Many pyrrole-containing compounds exert their biological effects by inhibiting key enzymes in pathological processes. For example, certain synthetic pyrroloiminoquinones act as topoisomerase II inhibitors, a mechanism shared with established anticancer drugs.



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Caption: Mechanism of action for pyrrole-based Topoisomerase II inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-1H-pyrrole-2-carbaldehyde via Vilsmeier-Haack Formylation

This protocol describes a general method for the formylation of an N-substituted pyrrole, a key step in producing the target carbaldehyde. The Vilsmeier-Haack reaction introduces a formyl group onto the electron-rich pyrrole ring, typically at the C2 position.[13][14]

Materials and Reagents:

- N-benzylpyrrole
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- 1,2-Dichloroethane (ethylene dichloride)
- Sodium acetate trihydrate ($\text{NaOAc}\cdot 3\text{H}_2\text{O}$)
- Diethyl ether
- Saturated aqueous sodium carbonate (Na_2CO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice bath, heating mantle, round-bottomed flask, stirrer, dropping funnel, reflux condenser.

Procedure:

- In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place DMF (1.1 moles).
- Cool the flask in an ice bath and add POCl_3 (1.1 moles) dropwise while maintaining the internal temperature between 10–20°C.
- Remove the ice bath and stir the mixture for 15 minutes to allow for the formation of the Vilsmeier reagent.
- Replace the ice bath and add 1,2-dichloroethane to the mixture.

- Once the temperature is below 5°C, add a solution of N-benzylpyrrole (1.0 mole) in 1,2-dichloroethane dropwise over 1 hour.
- After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
- Cool the mixture to room temperature and cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water.
- Reflux the mixture again for 15 minutes with vigorous stirring.
- After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with saturated Na_2CO_3 solution, and dry over anhydrous Na_2SO_4 .
- Remove the solvents under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation.[\[14\]](#)

Protocol 2: Synthesis of a Prodigiosin Analog via Condensation

This protocol outlines the acid-catalyzed condensation of a substituted pyrrole-2-carbaldehyde with a bipyrrole to form the tripyrrolic prodiginine core.

Materials and Reagents:

- 5-benzyl-1H-pyrrole-2-carbaldehyde**
- 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) or similar bipyrrole
- Dichloromethane (DCM) or ethanol
- Concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA)
- Sodium bicarbonate (NaHCO_3) solution
- Brine

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve **5-benzyl-1H-pyrrole-2-carbaldehyde** (1.0 eq) and the bipyrrole derivative (1.0 eq) in dichloromethane or ethanol in a round-bottomed flask.
- Add a catalytic amount of concentrated HCl or TFA (e.g., 2-3 drops) to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC and the formation of the intensely colored prodiginine product. Reaction times can vary from a few hours to overnight.
- Once the reaction is complete, quench the acid by adding saturated NaHCO_3 solution until the mixture is neutral or slightly basic.
- Extract the product with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter and concentrate the solution under reduced pressure to yield the crude prodigiosin analog.
- Purify the product using silica gel column chromatography to obtain the pure compound.

Quantitative Data

The synthesis of various substituted N-benzyl-1H-pyrrole-2-carbaldehydes has been reported with high yields. The following tables summarize representative data for these compounds.

Table 1: Synthesis of Substituted 1-benzyl-1H-pyrrole-2-carbaldehydes

Compound ID	Benzyl Substituent	Yield (%)	Physical State	Reference
1d	4-(Trifluoromethoxy)benzyl	97%	Brown Liquid	[15]
1e	4-(Methyl)benzyl	98%	Brown Solid	[15]
1f	4-(Trifluoromethyl)benzyl	98%	Yellow Oily Liquid	[15]
1g	2-Bromo-5-fluorobenzyl	95%	White Solid	[15]

| 1h | 2-Bromobenzyl | 97% | Brown Solid | [15] |

Table 2: Representative ^1H and ^{13}C NMR Data (in CDCl_3)

Compound ID	Key ¹ H NMR Shifts (δ , ppm)	Key ¹³ C NMR Shifts (δ , ppm)	Reference
1e	9.56 (s, 1H, CHO), 7.12 (d, 2H), 7.07 (d, 2H), 6.96 (d, 1H), 6.26 (t, 1H), 5.52 (s, 2H, NCH ₂), 2.32 (s, 3H, CH ₃)	179.6 (CHO), 137.5 , 134.6 , 131.6 , 129.5 , 127.5 , 124.9 , 110.1 , 51.8 (NCH ₂), 21.2 (CH ₃)	[15]
1f	9.54 (s, 1H, CHO), 7.51 (d, 2H), 7.29 (d, 2H), 6.99 (d, 1H), 6.31 (m, 1H), 5.60 (s, 2H, NCH ₂)	179.6 (CHO), 138.7, 131.5, 130.5, 129.3, 125.2, 124.6, 110.6, 51.5 (NCH ₂)	[15]
5a	9.60 (s, 1H, CHO), 7.97 (d, 1H), 7.02 (d, 2H), 6.77 (d, 2H), 3.77 (s, 3H, OCH ₃)	185.5 (CHO), 159.1, 149.3, 135.8, 130.1, 114.3, 109.1, 55.4 (OCH ₃)	[12]

| 5b | 9.65 (s, 1H, CHO), 8.11 (d, 1H), 8.01 (t, 1H), 6.97 (d, 2H), 3.73 (s, 3H, OCH₃) | 186.0
(CHO), 159.3, 147.9, 138.2, 130.8, 114.6, 108.8, 55.5 (OCH₃) | [12] |

Note: Data for compounds 5a and 5b are for N-(4-methoxyphenyl)-2-(nitrophenyl)-1H-pyrrole-3-carbaldehyde, included to show representative shifts for functionalized pyrrole carbaldehydes.

Table 3: Biological Activity of Pyrrole Derivatives

Compound Class	Target	Example Activity	Reference
Pyrroloiminoquinones	Topoisomerase II	IC ₅₀ values from 0.56 μM to 11 μM against various cancer cell lines	[10]
1H-pyrrole-2,5-diones	Cholesterol Absorption	Potent inhibition of foam cell formation	
N-substituted pyrroles	Anticancer	IC ₅₀ = 3.0 ± 1.6 μM (HEPG ₂ cells)	

| Pyrrolo[3,4-d]pyridazinones | Analgesic | More active than acetylsalicylic acid in writhing tests |

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